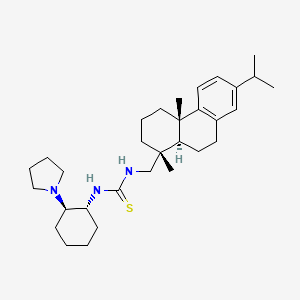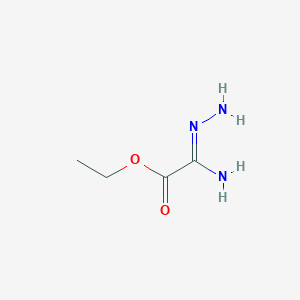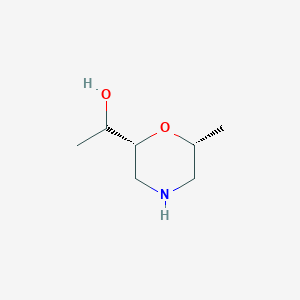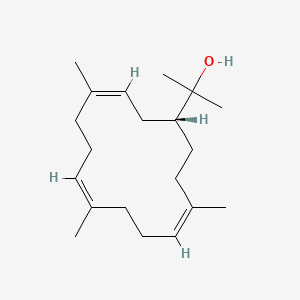![molecular formula C10H17NO B12339949 [(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)
[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxymethyl-2-azaadamantane is a nitrogen-containing analog of adamantane, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom in the adamantane framework
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the iodine-mediated ring closure to form 1-methyl-2-azaadamantane, followed by oxidation under conventional conditions . Another approach involves the use of triamines derived from tris(oxymethyl)methane and its homologs, which are then reduced and reacted with carbonyl-containing compounds .
Industrial Production Methods: Industrial production of 1-Hydroxymethyl-2-azaadamantane focuses on optimizing reaction conditions to achieve high yields and purity. This involves using cheap raw materials and reagents, mild reaction conditions, and novel synthetic routes to overcome challenges such as lengthy routes and harsh deprotection conditions .
化学反応の分析
Types of Reactions: 1-Hydroxymethyl-2-azaadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxymethyl group and the nitrogen atom in the adamantane framework.
Common Reagents and Conditions:
Substitution: Various carbonyl-containing compounds are used to introduce functional groups into the azaadamantane framework.
Major Products: The major products formed from these reactions include various functionalized azaadamantane derivatives, which exhibit unique chemical and physical properties.
科学的研究の応用
1-Hydroxymethyl-2-azaadamantane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1-Hydroxymethyl-2-azaadamantane involves its interaction with specific molecular targets and pathways. The presence of the nitrogen atom and the hydroxymethyl group in the adamantane framework contributes to its unique reactivity and biological activity. For example, AZADO derivatives exhibit catalytic activity in the oxidation of alcohols, which is influenced by the structural and electronic properties of the NO radicals .
類似化合物との比較
1-Hydroxymethyl-2-azaadamantane can be compared with other similar compounds, such as:
2-Azaadamantane N-oxyl (AZADO): Known for its catalytic efficiency in the oxidation of alcohols.
1,3,5-Triazaadamantane: Exhibits different reactivity and biological activity due to the presence of multiple nitrogen atoms.
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol |
InChI |
InChI=1S/C10H17NO/c12-6-10-4-7-1-8(5-10)3-9(2-7)11-10/h7-9,11-12H,1-6H2/t7-,8+,9?,10? |
InChIキー |
PTDQLWXYBHYDSB-BQKDNTBBSA-N |
異性体SMILES |
C1[C@@H]2CC3C[C@H]1CC(C2)(N3)CO |
正規SMILES |
C1C2CC3CC1CC(C2)(N3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)







![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)



![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)
